

# Ro 67-7476 CAS number and chemical properties

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An In-depth Technical Guide to Ro 67-7476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ro 67-7476**, a significant chemical tool for studying the metabotropic glutamate receptor 1 (mGluR1). It covers the compound's core chemical properties, its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

# **Core Chemical Properties**

Ro 67-7476 is a synthetic compound recognized for its specific modulatory effects on mGluR1.

[1] Its fundamental chemical and physical properties are summarized below.



Property	Value	References
CAS Number	298690-60-5	[1][2][3][4][5][6][7]
Molecular Formula	C17H18FNO2S	[1][2][3][5][6][7][8]
Molecular Weight	319.39 g/mol	[1][2][5][6][7][8]
IUPAC Name	(2S)-2-(4-Fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-pyrrolidine	[2][3][6][7]
Synonyms	Ro677476, Ro-67-7476	[6]
Physical Form	Crystalline solid / Powder	[3][4]
Purity	≥98% (HPLC)	[2][3][7]
Solubility	Soluble in DMSO (up to 100 mM)	[2][3][7][8][9]
Storage	Store at room temperature or -20°C	[2][7][8][10]
SMILES	FC(C=C1)=CC=C1[C@@H]2C CCN2S(C3=CC=C(C)C=C3) (=O)=O	[3]
InChI Key	DAEHFYNGSSBGSS- KRWDZBQOSA-N	[2][3][6]

# **Mechanism of Action and Signaling Pathways**

**Ro 67-7476** functions as a potent and selective positive allosteric modulator (PAM) of the rat metabotropic glutamate receptor 1 (mGluR1).[2][3][6][7][11] Unlike orthosteric agonists that bind directly to the glutamate binding site, **Ro 67-7476** binds to a distinct, allosteric site within the receptor's transmembrane domain.[12][13] This binding potentiates the receptor's response to glutamate without directly activating it in some pathways.[6]

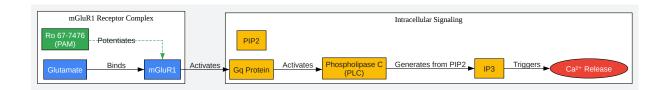
A key characteristic of **Ro 67-7476** is its species selectivity; it is highly effective at rat mGluR1 but displays little to no activity at human mGluR1 receptors.[2][5][6][7][14] This specificity is



attributed to a single amino acid difference, valine-757 in the rat receptor, which is critical for its modulatory effect.[15]

# **Gq-Coupled Signaling and Calcium Mobilization**

The canonical signaling pathway for mGluR1 involves coupling to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> subsequently triggers the release of intracellular calcium (Ca<sup>2+</sup>). **Ro 67-7476** significantly enhances this pathway by increasing the potency of glutamate.[2][10][11]



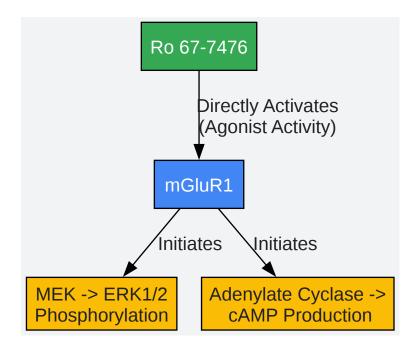
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**Caption:** Potentiation of mGluR1-Gq Signaling by **Ro 67-7476**.

## **Biased Agonism and Alternative Pathways**

Intriguingly, **Ro 67-7476** exhibits "biased agonism" or "functional selectivity," meaning it can differentially modulate signaling pathways independent of its role in potentiating glutamate's effects.[12][16][17] Specifically, **Ro 67-7476** acts as a direct agonist for the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][10][11] This effect occurs even in the absence of exogenously added glutamate and is blockable by mGluR1 antagonists.[16][17] The compound has also been shown to increase basal cAMP production.[11][16]





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Caption: Direct Agonist Activity of Ro 67-7476 on ERK and cAMP Pathways.

# **Quantitative Efficacy Data**

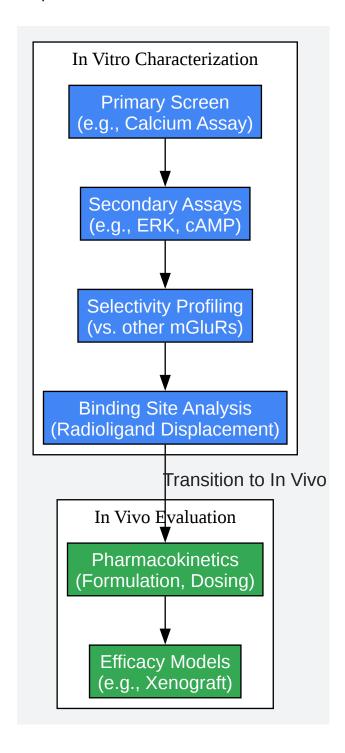
The potency of **Ro 67-7476** varies depending on the signaling pathway being measured. The following table summarizes its efficacy in key in vitro assays.

Assay	Parameter	Value (rat mGluR1a)	References
Calcium Mobilization	EC₅₀ (Potentiation of Glutamate)	60.1 nM	[2][6][7][8][10][11][15]
ERK1/2 Phosphorylation	EC50 (Direct Agonism)	163.3 nM	[3][10][11]
cAMP Accumulation	EC₅₀ (Potentiation of Glutamate)	17.7 μΜ	[11]

# **Experimental Protocols & Workflow**



The characterization of **Ro 67-7476** and other allosteric modulators involves a series of well-defined in vitro and in vivo experiments.



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**Caption:** General Experimental Workflow for mGluR Modulator Characterization.

# **Calcium Mobilization Assay**



This assay is used to determine the ability of **Ro 67-7476** to potentiate glutamate-induced calcium release.

## Methodology:

- Cell Culture: Use a stable cell line (e.g., HEK293 or BHK) expressing rat mGluR1a.[3][17]
- Cell Plating: Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
- Dye Loading: Wash the cells with assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[18]
- Compound Incubation: Add varying concentrations of **Ro 67-7476** (or vehicle control) to the wells and incubate for a short period (e.g., 2-3 minutes).[19]
- Glutamate Stimulation: Add a sub-maximal (EC<sub>20</sub>) concentration of glutamate to the wells.
   [17][19]
- Signal Detection: Measure the fluorescent signal immediately using a plate reader (e.g., FDSS).[19]
- Data Analysis: Normalize the data to the response elicited by a maximal concentration of glutamate alone. Calculate the EC<sub>50</sub> value for the potentiation effect of **Ro 67-7476** from the resulting concentration-response curve.[19]

## **ERK1/2 Phosphorylation Assay (Western Blot)**

This protocol assesses the direct agonist activity of **Ro 67-7476** on the ERK signaling pathway. [17]

#### Methodology:

- Cell Culture: Culture BHK cells stably expressing mGluR1a until they reach desired confluency.[17]
- Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for several hours or overnight.



- Compound Treatment: Treat the cells with Ro 67-7476 at various concentrations or for different time points (e.g., 0, 2, 5, 10 minutes).[17]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[17][20]
- Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[17]

## In Vivo Formulation and Administration

For in vivo studies, **Ro 67-7476** must be prepared in a suitable vehicle for administration.

### **Example Formulations:**

- SBE-β-CD Formulation: Prepare a stock solution of **Ro 67-7476** in DMSO. For the final working solution, add the DMSO stock to a solution of 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.[10][11]
- Corn Oil Formulation: Prepare a stock solution in DMSO. Dilute this stock in corn oil to achieve a final DMSO concentration of 10%.[10][11]

### Administration:

In a gallbladder cancer xenograft model, Ro 67-7476 was administered daily to mice at a
dose of 4 mg/kg.[21] The route of administration should be chosen based on the
experimental design.



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